![molecular formula C13H23NO6 B7888474 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid](/img/structure/B7888474.png)
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Overview
Description
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a chiral compound that features both tert-butoxy and tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of amino acids. One common method is the chemoselective N-tert-butyloxycarbonylation of amines. This process can be carried out using glycerol as a solvent at room temperature, which is both efficient and environmentally friendly . The reaction conditions are mild and do not require a catalyst, making it a green and sustainable method.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar protective group strategies The use of tert-butoxycarbonyl (Boc) groups is prevalent due to their stability and ease of removal under acidic conditions
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products:
Oxidation: Formation of tert-butyl alcohol and oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis where the Boc group serves as a protective group for amino acids.
Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its protective groups facilitate the synthesis of high-purity products.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid primarily involves its role as a protective group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules, particularly peptides. The tert-butoxy group provides additional stability and can be involved in various chemical transformations.
Comparison with Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar in structure but with a methyl group instead of a tert-butoxy group.
tert-Butanesulfinamide: Used in asymmetric synthesis and shares the tert-butyl group.
Uniqueness: 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its combination of protective groups, which provide both stability and selectivity in organic synthesis. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of peptides and other complex molecules.
Biological Activity
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, also known by its CAS number 5241-66-7, is a compound that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 219.26 g/mol |
Solubility | Very soluble (3.6 mg/ml) |
Log P (octanol-water partition coefficient) | 1.56 |
Bioavailability Score | 0.56 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to influence several key signaling pathways, including:
- Wnt Signaling Pathway : This pathway is crucial for cell proliferation and differentiation. The compound may modulate this pathway, impacting tumor growth.
- JAK/STAT Pathway : Involved in the immune response and cell growth, its modulation by this compound could have implications in cancer therapy.
- GSK-3 Inhibition : GSK-3 plays a role in various cellular processes, including metabolism and cell cycle regulation. Inhibition of GSK-3 has been linked to neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The exact mechanism involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress, possibly through the modulation of antioxidant pathways.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of the compound on human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) showed a significant reduction in cell viability after 48 hours. The IC50 was determined to be approximately 30 µM.
Case Study 2: Anti-inflammatory Activity
A separate investigation evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model of inflammation in murine macrophages. Treatment with the compound at concentrations of 5 µM and 10 µM resulted in a dose-dependent decrease in TNF-alpha production.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDCONJXLIIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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